molecular formula C18H23NOS B2570458 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one CAS No. 2309773-61-1

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one

Cat. No.: B2570458
CAS No.: 2309773-61-1
M. Wt: 301.45
InChI Key: BPNFWWRSBJHVKV-UHFFFAOYSA-N
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Description

1-{3-Methylidene-8-azabicyclo[321]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one is a complex organic compound featuring a bicyclic structure This compound is part of the tropane alkaloid family, known for their diverse biological activities The presence of the 8-azabicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of catalytic hydrogenation and cycloaddition reactions. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The choice of reagents and conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one stands out due to its unique combination of the 8-azabicyclo[3.2.1]octane scaffold and the methylsulfanyl phenyl group.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS/c1-13-11-15-6-7-16(12-13)19(15)18(20)10-5-14-3-8-17(21-2)9-4-14/h3-4,8-9,15-16H,1,5-7,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNFWWRSBJHVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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